6-Isothiocyanato-2-(pyridin-3-yl)-1,3-benzoxazole
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Overview
Description
6-Isothiocyanato-2-(pyridin-3-yl)-1,3-benzoxazole is a chemical compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This specific compound is characterized by the presence of an isothiocyanate group attached to the benzoxazole ring, along with a pyridin-3-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Isothiocyanato-2-(pyridin-3-yl)-1,3-benzoxazole typically involves the following steps:
Formation of the Benzoxazole Ring: The initial step involves the synthesis of the benzoxazole ring. This can be achieved through the cyclization of o-aminophenol with a suitable carboxylic acid derivative.
Introduction of the Pyridin-3-yl Group: The pyridin-3-yl group can be introduced through a coupling reaction, such as a Suzuki or Heck coupling, using a pyridine derivative and the benzoxazole intermediate.
Addition of the Isothiocyanate Group: The final step involves the introduction of the isothiocyanate group. This can be achieved by reacting the intermediate compound with thiophosgene or a similar reagent under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Employing purification techniques such as recrystallization, chromatography, or distillation to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
6-Isothiocyanato-2-(pyridin-3-yl)-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine or thiourea derivative.
Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thiourea derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can react with the isothiocyanate group under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiourea derivatives.
Substitution: Thiourea derivatives.
Scientific Research Applications
6-Isothiocyanato-2-(pyridin-3-yl)-1,3-benzoxazole has a wide range of scientific research applications, including:
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Material Science: It can be incorporated into polymers or materials to impart specific properties such as fluorescence or conductivity.
Biology
Biological Probes: The compound can be used as a fluorescent probe for detecting specific biomolecules or monitoring biological processes.
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, providing insights into enzyme function and regulation.
Medicine
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific pathways or receptors.
Diagnostic Agents: It can be used in diagnostic assays to detect or quantify specific biomolecules.
Industry
Chemical Synthesis: The compound can be used as an intermediate in the synthesis of other complex molecules.
Agriculture: It may have applications in the development of agrochemicals for pest control or plant growth regulation.
Mechanism of Action
The mechanism of action of 6-Isothiocyanato-2-(pyridin-3-yl)-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. The isothiocyanate group is known to react with nucleophilic sites on proteins, DNA, or other biomolecules, leading to the formation of covalent adducts. This can result in the inhibition of enzyme activity, modulation of signaling pathways, or induction of cellular responses such as apoptosis.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-6-isothiocyanato-1,4-phthalazinedione:
6-Isothiocyanato-2,10-dimethyl-7-(1-methylethyl)spiro[4.5]dec-1-ene:
Uniqueness
6-Isothiocyanato-2-(pyridin-3-yl)-1,3-benzoxazole is unique due to its specific combination of the benzoxazole ring, pyridin-3-yl group, and isothiocyanate functionality. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific research applications.
Properties
CAS No. |
61382-13-6 |
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Molecular Formula |
C13H7N3OS |
Molecular Weight |
253.28 g/mol |
IUPAC Name |
6-isothiocyanato-2-pyridin-3-yl-1,3-benzoxazole |
InChI |
InChI=1S/C13H7N3OS/c18-8-15-10-3-4-11-12(6-10)17-13(16-11)9-2-1-5-14-7-9/h1-7H |
InChI Key |
DOXLZQQYKUYNPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC3=C(O2)C=C(C=C3)N=C=S |
Origin of Product |
United States |
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